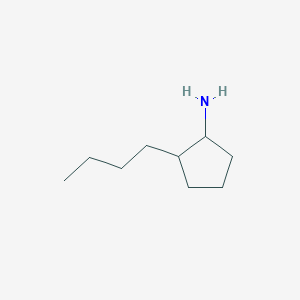

![molecular formula C12H10FNO3 B1532370 1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione CAS No. 1258652-22-0](/img/structure/B1532370.png)

1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione

Descripción general

Descripción

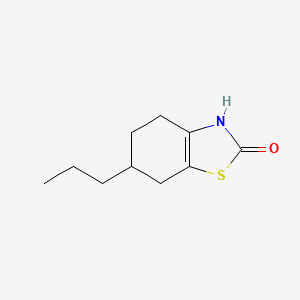

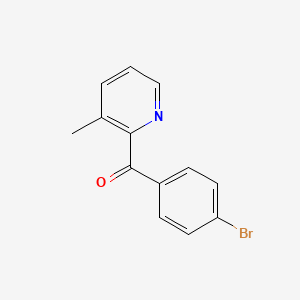

1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are widely used by medicinal chemists to develop compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a fluorophenyl group, and an oxoethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its empirical formula (C12H10FNO3), molecular weight (235.21), and its solid form . Its SMILES string is O=C1N(C(CC1)=O)CC(C(C=CC=C2)=C2F)=O .Aplicaciones Científicas De Investigación

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, related to the queried compound, have been studied for their efficacy as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives, including 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), exhibit good inhibitory action against carbon steel corrosion, with inhibition efficiency increasing with the concentration of the inhibitor (Zarrouk et al., 2015).

Synthesis of Amino Acids

1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione, a compound structurally similar to the queried chemical, is utilized in a Lossen-type reaction with primary alcohols to efficiently synthesize Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA). This method demonstrates excellent yields and purities in a "one-pot" procedure (Cal et al., 2012).

Anti-HIV-1 Activity

Derivatives of 1H-pyrrole-2,5-dione have been modified to create compounds with significant anti-HIV-1 activities. These compounds, such as 1-[2-(4-fluorophenyl)ethyl]-pyrrole-2,5-dione scaffolds, have shown promise in inhibiting HIV-1 integrase and exhibit low toxicity, with some showing potent anti-HIV-1 activities and high therapeutic indexes (Liu et al., 2016).

Fluorescence and Photoluminescent Applications

Soluble derivatives of diketo-pyrrolo-pyrroles, related to the queried compound, exhibit interesting absorption and fluorescence spectra in various solvents. These compounds show solvatochromism and are studied for their potential in photoluminescent applications, particularly in the visible and near-infrared region (Lun̆ák et al., 2011).

Antiviral and Antitumor Agents

Synthesis of pyrrolidine-2,5-dione hybrids has been investigated for their potential as antitumor agents. These hybrids have shown remarkable cytotoxic effects and antiproliferative activity in various cell lines, indicating their promise in developing potent and less toxic anticancer agents (Tilekar et al., 2020). Additionally, compounds like 6-(p-ethylphenyl)-5H-pyrrolo [3,4-b]pyridine-5,7-dione have demonstrated significant antiviral activity against influenza viruses (Rashan et al., 1989).

Polymer and Electronic Applications

Pyrrolo[3,4-c]pyrrole-1,4-dione units have been used in the synthesis of highly luminescent polymers with applications in electronics. These polymers exhibit strong fluorescence and are suitable for electronic applications due to their good solubility and processability (Zhang & Tieke, 2008).

Safety and Hazards

Direcciones Futuras

Pyrrolidine derivatives, including 1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione, continue to be of interest in drug discovery due to their versatile scaffold and potential for structural diversity . Future research may focus on exploring different synthetic strategies and investigating the influence of steric factors on biological activity .

Mecanismo De Acción

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Pyrrolidine derivatives are known to interact with various biological targets, leading to diverse biological profiles .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the physicochemical environment can significantly impact the activity of pyrrolidine derivatives .

Análisis Bioquímico

Biochemical Properties

1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are primarily driven by the compound’s unique chemical structure, which allows it to form hydrogen bonds and hydrophobic interactions with target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins, such as kinases and phosphatases, leading to changes in downstream signaling cascades . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins. These changes in cellular function can have significant implications for cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, this compound can inhibit enzyme activity by occupying the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit receptors by mimicking or blocking the action of natural ligands. These binding interactions can lead to changes in enzyme activity, receptor signaling, and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to the breakdown of this compound, resulting in the formation of degradation products. Long-term studies have also revealed that this compound can have sustained effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. These studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . For instance, low doses of this compound can enhance enzyme activity and cell signaling, while high doses can result in enzyme inhibition and cytotoxicity. Additionally, threshold effects have been observed, where a minimum concentration of the compound is required to elicit a biological response. Toxicity studies have also indicated that excessive doses of this compound can cause adverse effects, such as organ damage and systemic toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can affect the compound’s biological activity and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette transporters . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the action of targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins. Similarly, this compound can be targeted to mitochondria by mitochondrial targeting sequences, affecting mitochondrial function and energy metabolism.

Propiedades

IUPAC Name |

1-[2-(2-fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(14)17/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXDXPYWRKWESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

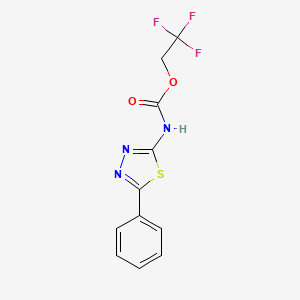

![2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole](/img/structure/B1532288.png)

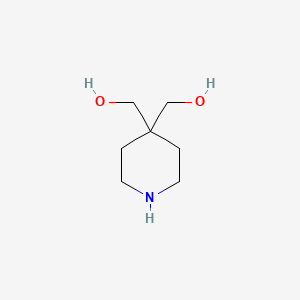

![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)

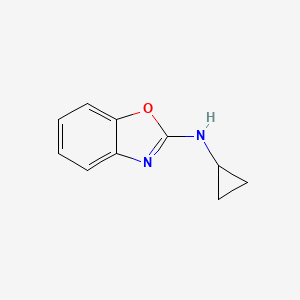

![4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B1532296.png)

![5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532303.png)

![{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine](/img/structure/B1532305.png)